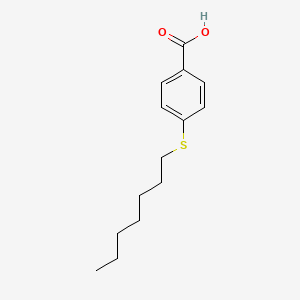

4-(Heptylsulfanyl)benzoic acid

Descripción

Overview of Benzoic Acid Derivatives in Advanced Chemical Research

Benzoic acid and its derivatives represent a cornerstone class of compounds in the landscape of modern chemical research. Their structural versatility, stemming from the reactivity of both the aromatic ring and the carboxylic acid group, allows for a vast array of synthetic modifications. This adaptability makes them crucial building blocks in numerous scientific fields. In materials science, for instance, benzoic acid derivatives are fundamental to the design of liquid crystals. nih.gov The rigid core of the benzene (B151609) ring coupled with flexible side chains, often introduced via esterification or other modifications, allows for the creation of molecules that exhibit mesophases—states of matter intermediate between crystalline solids and isotropic liquids. nih.govmdpi.com The ability to form ordered structures through intermolecular forces like hydrogen bonding is a key attribute leveraged in developing materials for displays, sensors, and other technological applications. nih.gov

Beyond materials, benzoic acid derivatives are pivotal in synthetic organic chemistry and medicinal chemistry. sci-hub.senih.gov They serve as readily available starting materials or key intermediates in the synthesis of complex organic molecules and pharmaceuticals. youtube.comgoogle.com Researchers continually explore novel synthetic routes to and from benzoic acid derivatives to access new chemical entities with unique properties. acs.org The investigation into these compounds often leads to the discovery of new functionalities and applications, ranging from advanced polymers to biologically active agents. sci-hub.sebiosynth.com

Scientific Rationale for Investigating 4-(Heptylsulfanyl)benzoic Acid within Chemical Synthesis and Materials Science Contexts

The specific focus on this compound within the broader family of benzoic acid derivatives is driven by its unique structural features and the potential properties these impart on larger, more complex molecules. The presence of a heptylsulfanyl group (-S-(CH₂)₆CH₃) at the para-position of the benzoic acid core introduces several key characteristics that are of significant interest to chemists.

Secondly, this compound serves as a valuable synthetic intermediate. dntb.gov.uaresearchgate.net The carboxylic acid group is a versatile handle for further chemical reactions, such as amidation or esterification. This allows chemists to incorporate the 4-(heptylsulfanyl)phenyl moiety into larger molecular architectures. Research has demonstrated its use in the synthesis of N-acyl derivatives of anthranilic acid, specifically 2-(4-(heptylsulfanyl)benzamido)benzoic acid. dntb.gov.uascispace.com Such syntheses highlight the role of this compound as a building block for creating new compounds with potentially novel properties for materials science or other areas of chemical inquiry. researchgate.netresearchgate.net The investigation into its synthesis and reactivity is therefore essential for expanding the toolbox of available molecular components for advanced applications.

Research Findings on Related Benzoic Acid Derivatives

While specific detailed research findings on this compound are focused on its role as a synthetic precursor, extensive research exists on closely related analogs, particularly those used in liquid crystal applications. The data from these related compounds provide context for the types of properties and phase transitions that might be expected from materials derived from this compound.

For example, 4-(Heptyloxy)benzoic acid, which has an oxygen atom instead of a sulfur in the side chain, is a well-studied liquid crystal intermediate. sigmaaldrich.com Similarly, 4-Heptylbenzoic acid, which lacks the heteroatom linkage, also exhibits liquid crystalline behavior. nih.gov The study of these analogs, such as those in the n-alkoxybenzoic acid series, reveals how changes in the molecular structure (e.g., the length of the alkyl chain or the nature of the linking atom) systematically alter the thermal properties and mesophases of the resulting materials. mdpi.com

Below are interactive tables detailing the properties of these related benzoic acid derivatives, which are often studied for their liquid crystal properties.

Table 1: Physical and Chemical Properties of Related Benzoic Acid Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Heptylbenzoic acid | 21643-38-9 | C₁₄H₂₀O₂ | 220.31 |

| 4-(Heptyloxy)benzoic acid | 15872-42-1 | C₁₄H₂₀O₃ | 236.31 |

| 4-(4-Heptylphenyl)benzoic Acid | 58573-94-7 | C₂₀H₂₄O₂ | 296.40 |

Data sourced from public chemical databases and supplier information. sigmaaldrich.comnih.govtcichemicals.com

Table 2: Thermal Transition Properties of Liquid Crystalline Benzoic Acid Analogs

| Compound Name | Transition | Temperature (°C) |

| 4-(Heptyloxy)benzoic acid sigmaaldrich.com | Crystalline to Smectic | <92 |

| 4-(Heptyloxy)benzoic acid sigmaaldrich.com | Nematic to Isotropic | 98 |

| 4-(Heptyloxy)benzoic acid sigmaaldrich.com | Crystalline to Isotropic | 146 |

| 4-(4-Pentenyloxy)benzoic acid Dimer mdpi.com | Crystalline to Smectic X1 | - |

| 4-(4-Pentenyloxy)benzoic acid Dimer mdpi.com | Smectic X1 to Smectic X2 | - |

| 4-(4-Pentenyloxy)benzoic acid Dimer mdpi.com | Smectic X2 to Nematic | - |

| 4-(4-Pentenyloxy)benzoic acid Dimer mdpi.com | Nematic to Isotropic | - |

This table illustrates the types of phase transitions observed in benzoic acid derivatives designed for liquid crystal applications. The specific transition temperatures are highly dependent on the molecular structure.

Structure

3D Structure

Propiedades

IUPAC Name |

4-heptylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2S/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIZZGOLWFBCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300703 | |

| Record name | 4-(heptylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32910-58-0 | |

| Record name | NSC138409 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(heptylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 4 Heptylsulfanyl Benzoic Acid

Targeted Synthesis of 4-(Heptylsulfanyl)benzoic Acid

Direct synthesis of this compound can be efficiently achieved by forming the key carbon-sulfur bond on a pre-existing benzoic acid scaffold or by creating the carboxylic acid function on a molecule already containing the 4-(heptylsulfanyl)phenyl moiety.

Exploration of Thioether Bond Formation via Alkylation of 4-Mercaptobenzoic Acid with Heptyl Halides

A primary and direct route to this compound involves the S-alkylation of 4-mercaptobenzoic acid with a suitable heptyl halide, such as 1-bromoheptane (B155011) or 1-iodoheptane. This nucleophilic substitution reaction is a well-established method for the formation of thioethers. The reaction is typically carried out in the presence of a base to deprotonate the thiol group of 4-mercaptobenzoic acid, forming a more nucleophilic thiolate anion.

The choice of base and solvent is crucial for the efficiency of this reaction. Common bases include alkali metal hydroxides (e.g., potassium hydroxide) or carbonates (e.g., potassium carbonate). The reaction can be performed in various polar solvents, including ethanol (B145695), acetone, or dimethylformamide (DMF).

To enhance the reaction rate and yield, particularly in biphasic systems, phase-transfer catalysis is often employed. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase where the heptyl halide is dissolved, thereby accelerating the reaction. This methodology is advantageous for its high selectivity towards S-alkylation over potential O-alkylation of the carboxylic acid group, especially under basic conditions.

Table 1: Inferred Reaction Parameters for S-Alkylation of 4-Mercaptobenzoic Acid

| Parameter | Condition | Rationale |

| Substrates | 4-Mercaptobenzoic acid, 1-Bromoheptane | Readily available starting materials for nucleophilic substitution. |

| Base | Potassium hydroxide (B78521) (KOH) | Efficiently deprotonates the thiol to form the reactive thiolate. |

| Solvent | Ethanol/Water or Toluene (B28343)/Water | Allows for dissolution of both the thiolate salt and the alkyl halide. |

| Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates inter-phase transport of the thiolate anion, increasing reaction rate. |

| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier of the reaction. |

Application of General Benzoic Acid Synthesis Protocols to Substituted Analogues

An alternative strategy involves the synthesis of a precursor molecule, 4-(heptylsulfanyl)toluene or 4-(heptylsulfanyl)benzyl alcohol, followed by oxidation of the benzylic position to the carboxylic acid. This approach is particularly useful if the substituted toluene or benzyl (B1604629) alcohol is more readily accessible than 4-mercaptobenzoic acid.

The synthesis of 4-(heptylsulfanyl)toluene can be achieved through the reaction of 4-methylthiophenol with a heptyl halide under basic conditions, analogous to the S-alkylation described previously.

The subsequent oxidation of the methyl group of 4-(heptylsulfanyl)toluene to a carboxylic acid is a key step. This transformation requires a strong oxidizing agent that is selective for the benzylic position without significantly oxidizing the sulfur atom of the thioether. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) under basic or acidic conditions, or catalytic oxidation using transition metal catalysts in the presence of a co-oxidant like molecular oxygen. Careful control of reaction conditions is necessary to prevent over-oxidation or cleavage of the thioether bond.

Alternatively, 4-(heptylsulfanyl)benzyl alcohol can be used as the precursor. This alcohol can be synthesized by the reduction of 4-(heptylsulfanyl)benzaldehyde (B14402964) or by the reaction of a suitable Grignard reagent with formaldehyde. The oxidation of the benzyl alcohol to the benzoic acid is generally more facile and can be achieved with a wider range of milder oxidizing agents, such as chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or under Swern oxidation conditions. The use of milder oxidants reduces the risk of side reactions involving the thioether moiety.

Derivatization from Precursor Molecules

The synthesis of this compound can also be envisioned through the modification of pre-existing benzoic acid derivatives.

Functionalization of the Aromatic Ring in Benzoic Acid Scaffolds

Direct introduction of a heptylsulfanyl group onto the aromatic ring of benzoic acid is a challenging synthetic transformation. The carboxylic acid group is a deactivating and meta-directing group for electrophilic aromatic substitution, making direct substitution at the para position difficult. While some modern C-H functionalization methods are being developed for direct thiolation of aromatic rings, these are often complex and may not be suitable for the straightforward synthesis of this particular molecule.

Acylative Coupling Strategies

Acylative coupling strategies are generally more applicable to the synthesis of derivatives of this compound rather than the parent compound itself. For instance, once this compound is synthesized, its carboxylic acid group can be activated (e.g., by conversion to an acid chloride or through the use of coupling agents) and then reacted with various nucleophiles to form amides, esters, and other derivatives.

Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis

Optimizing the reaction conditions is paramount to achieving high yields and purity of this compound.

For the S-alkylation of 4-mercaptobenzoic acid , key parameters to optimize include:

Base: The stoichiometry and strength of the base can influence the rate of thiolate formation and minimize side reactions.

Catalyst: In phase-transfer catalyzed reactions, the choice and concentration of the catalyst can significantly impact the reaction rate.

Solvent System: The polarity and composition of the solvent mixture can affect the solubility of reactants and the efficiency of the phase-transfer process.

Temperature and Reaction Time: These parameters should be carefully controlled to ensure complete reaction while minimizing the formation of byproducts.

For the oxidation of 4-(heptylsulfanyl)toluene or 4-(heptylsulfanyl)benzyl alcohol , optimization would focus on:

Oxidizing Agent: Selecting an oxidant that is potent enough to convert the benzylic position to a carboxylic acid but mild enough to leave the thioether intact is critical.

Catalyst System: For catalytic oxidations, the choice of metal catalyst and any co-catalysts or additives can influence both the rate and selectivity of the reaction.

Reaction Conditions: Temperature, pressure (in the case of oxidation with O₂), and reaction time must be fine-tuned to maximize the yield of the desired benzoic acid and prevent over-oxidation.

Table 2: Summary of Synthetic Strategies and Key Optimization Parameters

| Synthetic Strategy | Precursors | Key Transformation | Optimization Focus |

| Direct Thioetherification | 4-Mercaptobenzoic acid, Heptyl halide | S-Alkylation | Base, Catalyst (PTC), Solvent, Temperature |

| Oxidation of Precursors | 4-(Heptylsulfanyl)toluene | Benzylic C-H Oxidation | Oxidizing agent, Catalyst, Temperature, Reaction time |

| 4-(Heptylsulfanyl)benzyl alcohol | Alcohol Oxidation | Oxidizing agent, Reaction conditions |

By carefully considering these synthetic methodologies and optimizing the reaction conditions, this compound can be prepared efficiently and in high purity for its various applications.

Advanced Spectroscopic and Analytical Characterization of 4 Heptylsulfanyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful analytical tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

1H and 13C NMR for Structural Elucidation and Conformational Analysis

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for the structural elucidation of organic molecules like 4-(Heptylsulfanyl)benzoic acid. The chemical shifts (δ), reported in parts per million (ppm), multiplicity, and coupling constants (J) in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the precise assignment of each hydrogen and carbon atom in the molecule's structure.

In a study by Arakawa et al. (2017), the ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (B151607) (CDCl₃). The ¹H NMR spectrum shows two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The downfield doublet corresponds to the protons ortho to the electron-withdrawing carboxylic acid group, while the upfield doublet corresponds to the protons ortho to the electron-donating heptylsulfanyl group. The heptyl chain protons appear as a series of multiplets and a triplet in the aliphatic region.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carboxyl carbon, the aromatic carbons, and the seven carbons of the heptyl chain. The chemical shifts of the aromatic carbons confirm the para-substitution pattern.

¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C NMR Chemical Shift (δ, ppm) |

| Ar-H (ortho to COOH) | 7.99 | d, J = 8.4 | 130.5 |

| Ar-H (ortho to S) | 7.30 | d, J = 8.4 | 125.7 |

| S-CH₂ | 3.00 | t, J = 7.4 | 32.3 |

| S-CH₂-CH₂ | 1.71 | tt, J = 7.4, 7.4 | 31.7 |

| S-(CH₂)₂-CH₂ | 1.46 | tt, J = 7.0, 7.4 | 28.9 |

| (CH₂)₃-CH₃ | 1.38–1.23 | m | 28.9, 28.8, 22.6 |

| CH₃ | 0.89 | t, J = 7.0 | 14.0 |

| C=O | - | - | 171.4 |

| C-S | - | - | 146.0 |

| C-COOH | - | - | 126.5 |

d = doublet, t = triplet, tt = triplet of triplets, m = multiplet

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. A COSY spectrum reveals proton-proton couplings, helping to trace the connectivity of the heptyl chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and linking different parts of the molecule, such as the heptyl chain to the aromatic ring.

Solid-State NMR for Condensed Phase Structure

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, conformation, and dynamics of molecules in the solid phase. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions to study phenomena such as polymorphism, molecular packing, and intermolecular interactions like hydrogen bonding in the crystalline state.

Specific solid-state NMR data for this compound could not be located in the public domain through the conducted searches.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and can reveal details about bonding and intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For this compound, the FT-IR spectrum provides clear evidence of its constituent functional groups. The broad absorption band in the high-frequency region is characteristic of the O-H stretch of the carboxylic acid, broadened due to hydrogen bonding. The sharp, strong absorption around 1683 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The various C-H stretching and bending vibrations of the aromatic ring and the aliphatic heptyl chain are also observed.

Key FT-IR Peaks for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 2955, 2920, 2872, 2853 | C-H stretching (aliphatic) |

| 1683 | C=O stretching (carboxylic acid) |

| 932 | O-H out-of-plane bend (carboxylic acid dimer) |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations, such as C-S and S-S bonds, and the vibrations of the aromatic ring. A Raman spectrum provides a detailed vibrational fingerprint of the molecule.

A specific Raman spectrum for this compound was not found in the available literature during the search.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most significant absorptions are due to π→π* transitions within the conjugated system of the benzene ring and the carboxyl group. spcmc.ac.in

The spectrum of this compound is primarily defined by its benzene chromophore. Unsubstituted benzene typically displays three absorption bands, with a primary band around 184 nm, a secondary band (E2 band) near 204 nm, and a weaker, fine-structured band (B-band) around 256 nm. spcmc.ac.in The presence of substituents on the benzene ring significantly alters the absorption characteristics.

In this compound, two substituents modify the spectrum: the carboxyl group (-COOH) and the heptylsulfanyl group (-S-C₇H₁₅).

Carboxyl Group: The -COOH group is a chromophore that can conjugate with the benzene ring, which typically shifts the primary and secondary absorption bands to longer wavelengths (a bathochromic shift). spcmc.ac.in For benzoic acid, these bands are observed around 230 nm and 274 nm. rsc.org

Heptylsulfanyl Group: The sulfur atom in the heptylsulfanyl group has non-bonding electrons that can also interact with the π-system of the benzene ring. This extended conjugation generally leads to a further bathochromic shift and an increase in molar absorptivity (a hyperchromic effect) compared to benzoic acid. The electron-donating nature of the sulfur atom enhances the electron density of the aromatic ring, lowering the energy gap for the π→π* transition. libretexts.org

The resulting UV-Vis spectrum of this compound in a non-polar solvent is expected to show characteristic absorption maxima that reflect these combined effects.

Table 1: Expected UV-Vis Absorption Data for this compound

| Absorption Band | Expected λmax (nm) | Type of Transition |

|---|---|---|

| Primary Band (E-band) | ~240 - 250 | π → π* |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. In a typical electron ionization (EI) mass spectrum, a molecule is ionized to form a radical cation ([M]•+), which then undergoes a series of fragmentation events to produce smaller, charged ions. docbrown.info

For this compound (molar mass: 252.37 g/mol ), the molecular ion peak would appear at a mass-to-charge ratio (m/z) of 122, corresponding to the ionized parent molecule, [C₁₄H₂₀O₂S]•+. docbrown.info The fragmentation of this ion is influenced by the stability of the resulting fragments. Key fragmentation pathways can be predicted based on the analysis of similar structures like 4-(n-heptyl)benzoic acid and 4-mercaptobenzoic acid derivatives. researchgate.netnist.gov

Predicted Fragmentation Pathway:

Molecular Ion: The initial species is the molecular ion at m/z 252 .

Loss of Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH), leading to an acylium ion. For this compound, this would result in a fragment at m/z 235 .

Loss of Carboxyl Group: The loss of the entire carboxyl group as a radical (•COOH) would produce a fragment at m/z 207 .

Alpha-Cleavage of Heptyl Chain: Cleavage of the C-S bond can occur, with the charge retained on the sulfur-containing aromatic portion, leading to a fragment at m/z 153 by loss of the heptyl radical (•C₇H₁₅).

McLafferty-type Rearrangement: Cleavage of the alkyl chain at the beta-position to the sulfur atom can lead to the loss of a neutral alkene (hexene, C₆H₁₂) and the formation of a fragment at m/z 168 .

Formation of Benzoyl Cation: A prominent peak in the spectra of many benzoic acid derivatives is the benzoyl cation at m/z 105 , formed through cleavage of the bond between the ring and the sulfur atom followed by loss of the heptylthio group. docbrown.info This is often a very stable and abundant ion.

Loss of CO: The benzoyl cation at m/z 105 can further lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77 . fu-berlin.de

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 252 | Molecular Ion [M]•+ | [C₁₄H₂₀O₂S]•+ |

| 235 | [M - •OH]+ | [C₁₄H₁₉OS]+ |

| 207 | [M - •COOH]+ | [C₁₃H₁₉S]+ |

| 168 | [M - C₆H₁₂]•+ | [C₈H₈O₂S]•+ |

| 153 | [M - •C₇H₁₅]+ | [C₇H₅O₂S]+ |

| 105 | [C₆H₅CO]+ | [C₇H₅O]+ |

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

Although a specific crystal structure for this compound is not publicly available, its solid-state arrangement can be predicted based on the well-documented structures of other benzoic acid derivatives. rsc.orgresearchgate.net A highly characteristic feature of crystalline carboxylic acids is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two adjacent molecules (O—H···O). nih.gov This interaction is expected to be the primary motif governing the crystal packing of this compound.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value | Description |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common systems for substituted benzoic acids. nih.govresearchgate.net |

| Space Group | P2₁/c or C2/c | Common centrosymmetric space groups for dimer formation. researchgate.net |

| a (Å) | 5 - 10 | Unit cell dimension. |

| b (Å) | 8 - 15 | Unit cell dimension. |

| c (Å) | 20 - 30 | The long heptyl chain would significantly extend this axis. |

| β (°) | 90 - 110 | Angle for the monoclinic system. |

| Z | 4 | Number of molecules per unit cell. |

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk solid sample. It provides a unique "fingerprint" diffraction pattern for a specific crystalline phase. units.it This technique is indispensable for routine identification, quality control, and the study of polymorphism—the ability of a compound to exist in more than one crystal structure. nih.gov

A PXRD pattern is generated by plotting the intensity of diffracted X-rays against the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of crystal lattice planes, as described by Bragg's Law. units.it For this compound, the PXRD pattern would be used to:

Confirm Identity: Match the experimental pattern of a synthesized batch against a reference pattern from a known pure sample or one simulated from single-crystal data.

Assess Purity: Detect the presence of crystalline impurities, which would appear as extra peaks in the diffraction pattern.

Study Polymorphism: Identify different crystalline forms (polymorphs), as each would produce a distinct PXRD pattern. cas.cz Variable-temperature PXRD can be used to study phase transitions between polymorphs. nih.gov

Table 4: Representative Powder X-ray Diffraction Data for a Crystalline Phase of this compound

| Position [°2θ] | Relative Intensity [%] |

|---|---|

| 5.8 | 100 |

| 11.6 | 45 |

| 17.5 | 60 |

| 20.1 | 30 |

| 23.3 | 85 |

| 25.9 | 55 |

Chromatographic and Separation Techniques for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the separation, identification, and quantification of components in a mixture. For assessing the purity of this compound, a reverse-phase HPLC (RP-HPLC) method is most suitable. nih.gov

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica (B1680970) column), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net this compound, being a relatively non-polar molecule due to its long alkyl chain and aromatic ring, will be well-retained on the C18 column. Its elution is controlled by adjusting the ratio of the organic modifier in the mobile phase.

A typical analysis would involve dissolving the sample in the mobile phase, injecting it into the HPLC system, and monitoring the eluent with a UV detector set to a wavelength where the analyte absorbs strongly (e.g., 254 nm or its λmax). The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions. ust.edu

Table 5: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| HPLC System | Waters Alliance 2695 or equivalent nih.gov |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid), Gradient or Isocratic |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm or λmax |

| Injection Volume | 10 µL |

| Expected Retention Time | 8 - 12 minutes (dependent on exact mobile phase composition) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For carboxylic acids like this compound, direct analysis by GC can be challenging due to their high polarity and low volatility. researchgate.net The polar carboxyl group tends to interact strongly with the stationary phase of the GC column, which can lead to poor peak shape (tailing) and reduced resolution. researchgate.net

To overcome these issues, derivatization is a common and often necessary step. researchgate.net This process chemically converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. Common derivatization agents include silylating agents like hexamethyldisilazane (B44280) (HMDS) or esterifying agents like methanol in the presence of an acid catalyst. researchgate.netnih.gov The resulting trimethylsilyl (B98337) (TMS) or methyl ester derivatives exhibit significantly improved chromatographic behavior. nih.gov

Once derivatized, the sample is injected into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. scholarsresearchlibrary.com The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling point liquid coated on the inside of the column). scholarsresearchlibrary.com A common stationary phase for this type of analysis is a non-polar (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5). scholarsresearchlibrary.com

Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). scholarsresearchlibrary.com GC-MS is particularly advantageous as it provides not only retention time data for quantification but also mass spectra that allow for definitive structural identification by comparing the fragmentation pattern with spectral libraries. scholarsresearchlibrary.comresearchgate.net

Table 1: Typical GC-MS Parameters for Analysis of Derivatized Benzoic Acids

| Parameter | Typical Setting |

|---|---|

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness scholarsresearchlibrary.com |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min scholarsresearchlibrary.com |

| Injection Mode | Splitless scholarsresearchlibrary.com |

| Injector Temperature | 280°C scholarsresearchlibrary.com |

| Oven Program | Initial 50°C (hold 2 min), ramp at 10°C/min to 180°C scholarsresearchlibrary.com |

| Detector | Mass Spectrometer (MS) scholarsresearchlibrary.com |

| Ion Source Temp. | 230°C scholarsresearchlibrary.com |

| Ionization Mode | Electron Ionization (EI) scholarsresearchlibrary.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used in organic synthesis to monitor the progress of a reaction. utoronto.caglowscotland.org.uk It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent like silica gel or alumina (B75360) on a plate) and a liquid mobile phase (a solvent or solvent mixture). savemyexams.com

For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. The stationary phase is typically polar silica gel. savemyexams.comutexas.edu The mobile phase, or eluent, is chosen to achieve good separation between the reactants and the product; a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is common. utexas.edu

The procedure involves:

Spotting : Small spots of the starting materials, the co-reactants, and the reaction mixture at different time intervals are applied to a pencil line (the baseline) at the bottom of the TLC plate. savemyexams.comlibretexts.org

Development : The plate is placed in a sealed chamber containing the mobile phase, ensuring the solvent level is below the baseline. savemyexams.com The solvent moves up the plate by capillary action, carrying the components of the mixture with it at different rates. utoronto.ca Polar compounds interact more strongly with the polar silica gel and travel shorter distances, while less polar compounds travel further up the plate. utexas.edu

Visualization : Since this compound and its precursors are likely colorless, the separated spots are visualized under a UV lamp, where compounds with a chromophore (like a benzene ring) will appear as dark spots. libretexts.orgphysicsandmathstutor.com The spots can be circled with a pencil. physicsandmathstutor.com

Analysis : The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. rsc.org A successful reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. glowscotland.org.uk TLC can also reveal the presence of byproducts or unreacted starting materials in the purified product. glowscotland.org.uk

Table 2: Hypothetical TLC Monitoring of this compound Synthesis (Stationary Phase: Silica Gel; Mobile Phase: 3:1 Hexanes:Ethyl Acetate; Visualization: UV Light)

| Lane | Description | Observation | Rf Value | Interpretation |

|---|---|---|---|---|

| 1 | Starting Material A (e.g., 4-Mercaptobenzoic acid) | Single Spot | 0.25 | Reference for reactant |

| 2 | Starting Material B (e.g., 1-Bromoheptane) | No spot under UV | N/A | Reactant lacks a UV chromophore |

| 3 | Reaction Mixture (t = 1 hour) | Two prominent spots | 0.25, 0.45 | Reaction is in progress, starting material still present |

| 4 | Reaction Mixture (t = 4 hours) | One major spot, faint spot at 0.25 | 0.45 | Reaction is nearing completion |

| 5 | Purified Product | Single Spot | 0.45 | Product is pure |

Surface-Sensitive Spectroscopy for Thin Film and Material Characterization

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique that provides quantitative information about the elemental composition and chemical bonding states of the top 1-10 nanometers of a material's surface. azooptics.comdiva-portal.org This makes it exceptionally well-suited for the characterization of thin films and self-assembled monolayers (SAMs) of molecules like this compound. eag.comthermofisher.com When this compound forms a SAM on a substrate, XPS can confirm the monolayer's formation, composition, and the chemical nature of its attachment to the surface. eag.com

In an XPS experiment, the sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. azooptics.com An electron energy analyzer measures the kinetic energy of these photoelectrons, from which their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment. diva-portal.orgresearchgate.net

For a SAM of this compound, XPS analysis would focus on the core-level spectra of its constituent elements: carbon (C 1s), oxygen (O 1s), and sulfur (S 2p).

C 1s Spectrum : The high-resolution C 1s spectrum can be deconvoluted into multiple peaks representing the different chemical environments of the carbon atoms: the aliphatic carbons of the heptyl chain (C-C/C-H), the carbons of the aromatic ring (C=C), the carbon atom bonded to the sulfur (C-S), and the carboxyl carbon (O=C-O). northwestern.edu

S 2p Spectrum : The S 2p spectrum is crucial for understanding the molecule's interaction with the substrate. For instance, if the monolayer is anchored to a gold surface via the sulfur atom, the binding energy of the S 2p peak will shift compared to a free thiol (C-S-H), indicating the formation of a gold-thiolate (Au-S) bond. eag.com

O 1s Spectrum : The O 1s spectrum corresponds to the two oxygen atoms in the carboxylic acid group. Its binding energy can provide information about the protonation state or coordination of the carboxyl group at the surface. researchgate.net

Angle-resolved XPS (ARXPS), where spectra are collected at different electron take-off angles, can be used to non-destructively determine the thickness and orientation of the molecular layer. thermofisher.com

Table 3: Predicted XPS Binding Energies for a this compound Monolayer

| Element (Core Level) | Functional Group | Predicted Binding Energy (eV) | Reference |

|---|---|---|---|

| S 2p | C-S -H (free thiol) | ~163.5 | eag.com |

| C-S -Au (thiolate on gold) | ~162.0 | eag.com | |

| C 1s | C -C, C -H (alkyl chain) | ~284.5 - 285.0 | northwestern.edu |

| C -S | ~286.0 | northwestern.edu | |

| C =C (aromatic ring) | ~284.5 | northwestern.edu | |

| O=C -O (carboxyl) | ~288.8 | northwestern.edu |

| O 1s | C=O , C-O H | ~532 - 534 | researchgate.net |

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy

Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy is a cutting-edge technique that merges the nanoscale spatial resolution of AFM with the chemical specificity of infrared spectroscopy. kuleuven.benih.gov This method overcomes the diffraction limit of conventional IR spectroscopy, enabling chemical analysis and imaging with a resolution of tens of nanometers. tuwien.ateag.com It is ideal for the chemical characterization of thin films, polymer blends, and biological samples at the nanoscale. tuwien.atelettra.eu

The working principle of AFM-IR involves illuminating the sample with a tunable, pulsed IR laser. researchgate.net When the laser's frequency matches a vibrational mode of the molecules in the sample, the absorbed light is converted into heat, causing rapid, localized thermal expansion. arxiv.org The AFM tip, in contact with the sample surface, detects this minute expansion as a mechanical deflection, which is measured. kuleuven.be By scanning the laser wavelength, a local IR absorption spectrum is generated that is analogous to a conventional FTIR spectrum. eag.com

When analyzing a thin film or nanostructures of this compound, AFM-IR can provide invaluable information:

Nanoscale Chemical Mapping : By setting the IR laser to a specific wavenumber corresponding to a characteristic vibrational mode (e.g., the C=O stretch of the carboxylic acid), the AFM can be scanned across the surface to generate a chemical map showing the spatial distribution of the compound. nih.gov

Local Spectroscopy : AFM-IR can acquire a full IR spectrum from a specific point on the sample, with a spatial resolution far beyond what is possible with conventional FTIR. kuleuven.be This allows for the chemical identification of nanoscale features or domains.

The AFM-IR spectrum of this compound would display distinct absorption bands corresponding to its functional groups.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid (dimer) |

| 3100 - 3000 | C-H stretch | Aromatic Ring |

| 2955 - 2850 | C-H stretch (symmetric & asymmetric) | Heptyl Chain (CH₂, CH₃) |

| ~1700 | C=O stretch | Carboxylic Acid (dimer) researchgate.net |

| 1610 - 1580 | C=C stretch | Aromatic Ring |

| 1470 - 1430 | C-H bend | Heptyl Chain (CH₂) |

| ~1300 | C-O stretch / O-H bend | Carboxylic Acid |

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Bromoheptane (B155011) |

| This compound |

| 4-Mercaptobenzoic acid |

| Alumina (Aluminium oxide) |

| Benzoic acid |

| Carbon dioxide |

| Ethyl acetate |

| Helium |

| Hexamethyldisilane (HMDS) |

| Hexanes |

| Methanol |

| Nitrogen |

| Silica Gel (Silicon dioxide) |

Computational and Theoretical Investigations of 4 Heptylsulfanyl Benzoic Acid

Quantum Chemical Modeling (DFT and Ab Initio Methods)

At the forefront of theoretical investigations into 4-(heptylsulfanyl)benzoic acid are quantum chemical modeling techniques, particularly Density Functional Theory (DFT) and ab initio methods. These computational tools provide a microscopic view of the molecule, allowing for detailed analysis of its electronic structure and the prediction of various chemical and physical properties.

Electronic Structure Elucidation and Molecular Geometry Optimization

The foundation of understanding the chemical behavior of this compound lies in the accurate determination of its electronic structure and optimized molecular geometry.

Key Research Findings:

Molecular Conformation: The geometry of this compound is characterized by the spatial arrangement of its constituent atoms. The molecule consists of a planar benzene (B151609) ring to which a carboxylic acid group and a heptylsulfanyl chain are attached at the para position. The heptyl chain, due to its flexibility, can adopt various conformations. Computational studies, often employing methods like B3LYP/6-311G(d,p), are used to identify the most stable conformer by finding the minimum energy geometry. psu.edu The dihedral angles between the planes of the aromatic ring and the substituent groups are critical parameters determined through geometry optimization.

Bond Lengths and Angles: Theoretical calculations provide precise values for bond lengths and angles. For instance, the C-S bond length in the heptylsulfanyl group and the C-C and C=O bond lengths within the carboxylic acid moiety are determined. uwosh.edu These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For example, in a related substituted benzoic acid, the dihedral angles between the benzoic acid ring and adjacent aromatic rings were found to be 26.09 (4)° and 69.93 (8)°. nih.gov

Charge Distribution: The distribution of electron density within the molecule is a key aspect of its electronic structure. Methods like Natural Population Analysis (NPA) are used to calculate the partial charges on each atom. nih.gov This information is crucial for understanding intermolecular interactions and the molecule's reactivity.

| Parameter | Value |

|---|---|

| Dihedral Angle (Benzoic Acid Ring - Ring 1) | 26.09 (4)° nih.gov |

| Dihedral Angle (Benzoic Acid Ring - Ring 2) | 69.93 (8)° nih.gov |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of this compound, which are essential for its experimental identification and characterization.

Key Research Findings:

NMR Chemical Shifts: Theoretical methods can predict the ¹H and ¹³C NMR chemical shifts. nih.gov For the benzene ring protons of benzoic acid, distinct chemical shifts are observed due to their different chemical environments. docbrown.info The chemical shift of the carboxylic acid proton is also a characteristic feature. docbrown.info Deviations between predicted and experimental shifts can sometimes occur, prompting more detailed computational studies to understand the underlying electronic effects. nih.gov

Vibrational Frequencies (IR Spectroscopy): The infrared (IR) spectrum of a molecule is determined by its vibrational modes. For a non-linear molecule like this compound with N atoms, there are 3N-6 fundamental vibrations. liverpool.ac.uk DFT calculations can predict the frequencies and intensities of these vibrations. uwosh.edu Characteristic vibrational frequencies include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and vibrations associated with the benzene ring and the heptyl chain.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. nih.gov It calculates the energies of electronic transitions, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. These calculations help in understanding the electronic transitions responsible for the observed absorption bands.

| Spectroscopic Parameter | Predicted Value/Range | Reference |

|---|---|---|

| ¹H NMR Chemical Shift (Benzoic Acid Ring Protons) | Multiple distinct signals | docbrown.info |

| ¹³C NMR Chemical Shift (Carboxylic Acid Carbon) | ~170 ppm | |

| IR Vibrational Frequency (C=O Stretch) | 1710-1740 cm⁻¹ | msu.edu |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties.

Key Research Findings:

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wuxiapptec.com A smaller gap generally implies higher reactivity. wuxiapptec.com DFT calculations are widely used to determine the energies of these orbitals and thus the gap. researchgate.netresearchgate.net For a related biphenyl-carboxylic acid derivative, the calculated HOMO-LUMO gap was 4.3337 eV. nih.gov

Orbital Distribution: The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts.

| Descriptor | Value |

|---|---|

| HOMO Energy | -6.0814 eV nih.gov |

| LUMO Energy | -1.7466 eV nih.gov |

| HOMO-LUMO Gap (ΔE) | 4.3347 eV nih.gov |

| Electrophilicity Index (ω) | 3.534 eV nih.gov |

Evaluation of Substituent Effects on Electronic Properties (e.g., pKa values relevant to chemical reactions)

The electronic properties of the benzoic acid moiety are significantly influenced by the nature and position of substituents on the benzene ring.

Key Research Findings:

pKa Prediction: The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter in many chemical and biological processes. organicchemistrydata.org Computational methods can be used to predict pKa values by calculating the energy difference between the acid and its conjugate base. psu.edu The presence of electron-withdrawing or electron-donating substituents can alter the pKa. researchgate.net Generally, electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it. researchgate.netlibretexts.org

Ortho Effect: It is a well-documented phenomenon that ortho-substituted benzoic acids are generally stronger acids than benzoic acid itself, regardless of the electronic nature of the substituent. libretexts.orghcpgcollege.edu.in This is attributed to a combination of steric and electronic factors. libretexts.org

| Substituent Type | Effect on Acidity | General pKa Trend | Reference |

|---|---|---|---|

| Electron-withdrawing | Increases | Lower pKa | researchgate.netlibretexts.org |

| Electron-donating | Decreases | Higher pKa | researchgate.netlibretexts.org |

| Ortho-substituents (general) | Increases | Lower pKa | libretexts.orghcpgcollege.edu.in |

Molecular Simulation Techniques

While quantum chemical methods provide detailed information about a single molecule, molecular simulation techniques are employed to study the behavior of this compound in a condensed phase, such as in solution.

Microsolvation Studies and Solvent Effects

The properties and behavior of this compound can be significantly altered by its interaction with solvent molecules.

Key Research Findings:

Molecular Dynamics Simulations for Dynamic Behavior and Condensed Phases

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules and their collective actions in condensed phases. worldscientific.comresearchgate.net By solving Newton's equations of motion for a system of interacting atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motion, conformational changes, and phase transitions. researchgate.netnih.gov

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to its constituent parts and analogous systems, such as benzoic acid and other liquid crystalline materials. researchgate.netgu.sebohrium.com For instance, classical MD simulations performed on benzoic acid have been used to investigate its aggregation in confined spaces, revealing that confinement can significantly impact collective dynamics, increase viscosity, and slow down molecular rotations. [This type of study would be highly relevant to understanding the behavior of this compound in thin films or as part of a composite material.]

For this compound, MD simulations could elucidate several key dynamic properties:

Dimer Stability and Dynamics: The foundational hydrogen-bonded dimer is crucial for its liquid crystalline behavior. MD simulations can predict the stability of this dimer, the lifetime of the hydrogen bonds, and the dynamics of dimer formation and dissociation at different temperatures. aip.org

Aggregate Formation: Simulations can model how individual dimers interact and aggregate, providing insight into the initial stages of self-assembly that lead to the formation of condensed phases. gu.se

Phase Transition Mechanisms: By simulating the system at various temperatures, MD can help visualize the transition from a crystalline solid to a nematic liquid crystal and finally to an isotropic liquid. researchgate.netmit.edu This includes observing changes in orientational and positional ordering of the molecules, which are characteristic of liquid crystal phase transitions. ucsd.edu

These computational studies complement experimental data by providing a molecular-level interpretation of observed phenomena, bridging the gap between molecular structure and bulk material properties. researchgate.net

Structure-Property Relationship (SPR) Studies (Non-Biological)

The ability of this compound to form a liquid crystal (LC) phase is a direct consequence of its molecular architecture. Like other 4-(alkylthio)benzoic acids, its mesomorphic behavior is primarily driven by the formation of hydrogen-bonded dimers. researchgate.netrsc.org This dimerization effectively creates a more elongated, rod-like supramolecular unit, which is a prerequisite for forming calamitic (rod-like) liquid crystal phases. researchgate.nettandfonline.com

The key structural features influencing its mesomorphic properties are:

The Carboxylic Acid Group: This functional group enables the formation of stable cyclic dimers through dual hydrogen bonds, which is the primary interaction driving self-assembly. researchgate.netrsc.orgdtu.dk

The Phenyl Ring: Provides the rigid core of the mesogenic (liquid crystal-forming) unit.

The Heptyl Chain (-C₇H₁₅): The length and parity of the alkyl chain are critical in determining the stability and type of mesophase. In the homologous series of 4-(alkylthio)benzoic acids, a distinct "odd-even" effect is observed. researchgate.netrsc.org Molecules with an even number of carbons in the alkylthio chain tend to have higher clearing temperatures (nematic-to-isotropic transition) and more stable nematic phases than those with an odd number of carbons. researchgate.networktribe.comrsc.orgmdpi.com As a member with an odd-numbered (n=7) chain, this compound exhibits a narrower or only a monotropic nematic phase compared to its even-numbered neighbors. researchgate.netrsc.org

Studies on the 4-(alkylthio)benzoic acid series show that these compounds exclusively form a nematic (N) phase. researchgate.netrsc.org The transition temperatures are generally lower than their 4-alkoxybenzoic acid counterparts, a phenomenon attributed to the bent shape caused by the thioether linkage and the weaker electron-donating nature of the alkylthio group. researchgate.netrsc.org

Table 1: Phase Transition Temperatures for a Homologous Series of 4-(Alkylthio)benzoic Acids (SCn)

Data sourced from studies on hydrogen-bonded liquid crystalline benzoic acids with alkylthio groups. researchgate.netrsc.org Note: Cr = Crystal, N = Nematic, I = Isotropic. Temperatures are in degrees Celsius. Parentheses indicate a monotropic transition (observed on cooling only).

The self-assembly of this compound into ordered liquid crystalline structures is governed by a hierarchy of intermolecular interactions, which can be predicted and analyzed using theoretical methods like Density Functional Theory (DFT). tandfonline.comnih.govniscpr.res.inmdpi.com

The most dominant interaction is the hydrogen bonding between the carboxylic acid moieties. researchgate.netrsc.org Theoretical calculations confirm that two molecules of this compound readily form a stable, cyclic dimer via two O-H···O hydrogen bonds. dtu.dknih.govscispace.com This dimerization is the fundamental step in the self-assembly process, creating the elongated supramolecular mesogen necessary for liquid crystal formation. researchgate.nettandfonline.com The strength of these hydrogen bonds is significant, and they are the primary reason these molecules form ordered phases rather than remaining as a simple isotropic liquid after melting. aip.orgbohrium.com

Beyond the primary hydrogen bonding, other, more subtle interactions play a crucial role:

Sulfur-Sulfur (S···S) Interactions: Wide-angle X-ray diffraction studies, supported by theoretical considerations, indicate that robust intermolecular S···S interactions exist in the nematic phase of these materials. researchgate.netrsc.org These interactions are thought to promote the formation of enhanced smectic-like clusters within the nematic phase (a cybotactic nematic phase). researchgate.netrsc.org Specifically, for alkylthio analogues, these interactions appear to favor clusters with a smectic A-type arrangement. rsc.org

Computational models like DFT can be used to calculate the optimized geometry of the dimer, determine the energies of these different intermolecular interactions, and predict how molecular structure influences self-assembly. nih.govnih.gov For example, calculations can quantify how the C-S-C bond angle affects the linearity of the dimer and, consequently, its ability to pack efficiently in a nematic or smectic phase. tandfonline.comnih.gov These theoretical predictions provide invaluable insight into how non-covalent forces orchestrate the spontaneous organization of molecules into functional materials. arxiv.orgresearchgate.net

Reaction Mechanisms and Kinetic Studies Involving 4 Heptylsulfanyl Benzoic Acid

Mechanistic Investigations of Transformations at the Carboxylic Acid Moiety

The carboxylic acid group of 4-(heptylsulfanyl)benzoic acid undergoes a variety of well-established reactions, including esterification, amidation, and conversion to acyl chlorides. The mechanisms of these transformations are analogous to those of other substituted benzoic acids.

Esterification: The most common method for esterifying this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by an alcohol, followed by proton transfer and the elimination of water, yields the corresponding ester. The reaction is an equilibrium process, and yields can be improved by using an excess of the alcohol or by removing water as it forms. youtube.com

Amidation: The direct condensation of this compound with an amine to form an amide is generally unfavorable and requires high temperatures. diva-portal.org More commonly, the carboxylic acid is first "activated" to increase its reactivity toward amines. This can be achieved using coupling reagents like carbodiimides (e.g., EDCI) in the presence of additives such as N-hydroxybenzotriazole (HOBt). luxembourg-bio.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.com Alternatively, the carboxylic acid can be converted to an acyl chloride.

Acyl Chloride Formation: Treatment of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the more reactive 4-(heptylsulfanyl)benzoyl chloride. google.comgoogleapis.com With thionyl chloride, the mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrochloric acid. youtube.com This acyl chloride is a key intermediate for synthesizing esters and amides under milder conditions than direct condensation.

The heptylsulfanyl group, being a para-substituent, exerts an electronic influence on these reactions. As a sulfur-containing alkyl group, it is generally considered to be weakly electron-donating through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoic acid.

Mechanistic Studies of Reactions Involving the Sulfide (B99878) Linkage

The sulfide linkage in this compound is susceptible to oxidation and can participate in metal-catalyzed coupling reactions.

Oxidation: The sulfur atom in the heptylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation is typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate (B83412). The mechanism involves the nucleophilic attack of the sulfur atom on the oxidant. The first oxidation yields the 4-(heptylsulfinyl)benzoic acid (a sulfoxide). A second, more forceful oxidation under similar conditions can then produce 4-(heptylsulfonyl)benzoic acid (a sulfone). datapdf.com

Metal-Catalyzed Reactions: The sulfide moiety can direct or participate in certain transition-metal-catalyzed reactions. For instance, platinum(II) catalysts have been shown to facilitate reactions involving o-alkynylbenzothioates, where the alkylsulfanyl group plays a role in the reaction pathway, leading to the formation of substituted naphthalenes. acs.org This suggests that the sulfide in this compound could be leveraged in similar catalytic cycles.

Reaction with Radicals: The sulfide linkage is a target for radical species. For example, hydroxyl radicals can react with aryl sulfides via one-electron oxidation to form sulfur-centered radical cations (Ar-S(•+)-R). acs.org This pathway is competitive with radical addition to the aromatic ring.

Kinetic Analysis of Key Reactions (e.g., Esterification, Amidation, Oxidation)

The rates of reactions involving this compound are influenced by factors such as temperature, catalyst, solvent, and the electronic nature of the substituents. While specific kinetic data for this exact compound are not widely published, analysis of related substituted benzoic acids provides a strong basis for understanding its kinetic behavior.

Esterification: The esterification of benzoic acids generally follows second-order kinetics. nih.gov For acid-catalyzed esterification, the rate is dependent on the concentrations of both the carboxylic acid and the alcohol. The activation energy for the esterification of benzoic acid with butanol, catalyzed by p-toluenesulfonic acid, has been reported to be approximately 58.40 kJ·mol⁻¹ for the forward reaction. dnu.dp.uaresearchgate.net The presence of the electron-donating heptylsulfanyl group at the para position is expected to slightly decrease the rate of acid-catalyzed esterification compared to unsubstituted benzoic acid due to a reduction in the electrophilicity of the carbonyl carbon. However, this effect is generally modest for alkylthio groups.

Amidation: The kinetics of amidation using coupling agents are complex. In reactions mediated by EDCI/HOBt, the rate is influenced by the base, solvent, and the concentrations of the reactants. luxembourg-bio.com Studies on simple benzoic acids show that reaction rates are often independent of the HOBt concentration but are significantly slower in its absence. luxembourg-bio.com The choice of base is also critical; for example, using a non-nucleophilic base like triethylamine (B128534) is essential in some systems to prevent side reactions. rsc.org

Oxidation: The kinetics of oxidation reactions are highly dependent on the specific process. The degradation of benzoic acid by hydroxyl radicals in aqueous solutions follows pseudo-first-order kinetics. researchgate.net The rate constant for the reaction of benzoic acid with hydroxyl radicals at 298.15 K has been calculated as 2.35 × 10⁻¹¹ cm³ per molecule per second. nih.gov The oxidation of the sulfide group to a sulfone is a separate process whose kinetics would depend on the chosen oxidizing agent and conditions. For example, the oxidation of alkylbenzenes to benzoic acids is a radical process where the reaction rate increases with catalyst concentration. lumenlearning.comnih.gov

| Reaction | Substrate | Catalyst/Mediator | Solvent | Rate Constant / Activation Energy (Ea) | Reference |

|---|---|---|---|---|---|

| Esterification | Benzoic Acid | p-Toluenesulfonic acid | - | Ea = 58.40 kJ·mol⁻¹ | dnu.dp.uaresearchgate.net |

| Esterification | Benzoic Acid | Zr(Cp)₂(CF₃SO₃)₂·THF | Benzotrifluoride | 78% yield in 24h at 80°C | nih.gov |

| Amidation | Benzoic Acid | Ti(OBu)₄ | Non-polar aprotic | Qualitative rate studies performed | diva-portal.org |

| Amidation | Substituted Benzoic Acid | EDCI/HOBt | NMP | Rate independent of HOBt concentration | luxembourg-bio.com |

| Oxidation | Benzoic Acid | Hydroxyl Radicals | Aqueous | k = 2.35 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | nih.gov |

Radical Reaction Pathways and Their Chemical Significance

This compound can participate in several radical reactions, primarily involving the sulfide linkage or the aromatic ring. These pathways are significant for both synthetic applications and understanding degradation mechanisms.

Sulfur-Centered Radicals: The sulfide moiety is a key site for radical reactions. One-electron oxidation, for instance by hydroxyl radicals (•OH), can lead to the formation of a sulfur-centered radical cation [Ar-S(•+)-R]. acs.org This species is an important intermediate in the oxidative degradation of sulfur-containing aromatic compounds. Additionally, visible-light photoredox catalysis can be used to generate thiyl radicals (Ar-S•) from disulfides, which can then react with activated arenes in radical-radical cross-coupling reactions to form C-S bonds. beilstein-journals.orgnih.govresearchgate.net This highlights a potential synthetic route where the heptylsulfanyl group could be introduced via a radical mechanism.

Radical Addition to the Aromatic Ring: The aromatic ring of benzoic acid can undergo addition reactions with radical species like the hydroxyl radical. nih.govnih.gov This typically proceeds via the formation of a pre-reactive complex, followed by the addition of the radical to an ortho, meta, or para position, leading to hydroxylated benzoic acid derivatives. nih.gov The presence of the heptylsulfanyl group would influence the regioselectivity of this addition.

Benzylic Radical Formation (on the Heptyl Chain): While the primary focus is often on the aromatic core and sulfide, the heptyl chain itself contains C-H bonds that can undergo radical abstraction. The position alpha to the sulfur atom (the benzylic-like position) is slightly activated, and radical abstraction at this site could lead to further reactions or rearrangements, similar to the reactivity seen in alkylbenzenes. lumenlearning.com

Radical-Chain Desulfurization: Allylic sulfides can undergo radical-chain desulfurization reactions with phosphorus(III) compounds. ucl.ac.uk While this compound is not an allylic sulfide, this type of reactivity demonstrates the potential for C-S bond cleavage under radical conditions, which could be relevant in certain synthetic or degradation contexts.

Catalytic Processes and their Influence on Reaction Selectivity and Rate

Catalysis is crucial for controlling the rate and selectivity of reactions involving this compound, enabling transformations that are otherwise inefficient or unselective.

Acid/Base Catalysis: As discussed, acid catalysis (e.g., H₂SO₄, p-toluenesulfonic acid) is fundamental for esterification reactions by activating the carbonyl group. dnu.dp.uawou.edu Base catalysis is employed in amidation reactions, often to deprotonate the amine nucleophile or neutralize acid byproducts. luxembourg-bio.comrsc.org

Metal Catalysis: A wide range of metal catalysts are used to promote specific transformations.

Amidation: Lewis acidic metal catalysts based on titanium (e.g., TiCl₄, Ti(OBu)₄) can facilitate direct amidation by activating the carboxylic acid. diva-portal.org Palladium and copper catalysts are widely used for coupling reactions, including the amination of bromo-substituted precursors to form amino-phthalazinones, a reaction class relevant to substituted benzoic acids. researchgate.net

Esterification: Zirconium-based complexes have been shown to be effective catalysts for esterification, tolerating a range of functional groups. nih.gov Bismuth compounds have also been explored as catalysts for this transformation.

Oxidation: Metal oxides (e.g., NiO, CuO) can be used as heterogeneous catalysts for the oxidative decarboxylation of benzoic acid. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-S bonds under mild conditions. Using an iridium-based photocatalyst, electron-rich arenes can react with disulfides via a radical-radical cross-coupling mechanism, offering a modern pathway for the synthesis of aryl sulfides like this compound. beilstein-journals.orgnih.govresearchgate.net This method avoids harsh conditions and the need for pre-functionalized starting materials. beilstein-journals.org

Enzymatic Catalysis (Biocatalysis): Enzymes, such as lipases, can be used to catalyze the formation of amides from carboxylic acids and amines under mild conditions. diva-portal.orgwou.edu These biocatalysts can offer high selectivity and are part of green chemistry initiatives. The mechanism often involves covalent catalysis, where the enzyme forms a temporary covalent bond with the substrate. wou.edu

| Reaction Type | Catalyst Type | Examples | Influence on Selectivity and Rate | Reference |

|---|---|---|---|---|

| Esterification | Acid Catalyst | H₂SO₄, p-TsOH | Increases reaction rate by activating the carbonyl group. | dnu.dp.ua |

| Esterification | Metal Catalyst | Zr(Cp)₂(CF₃SO₃)₂, Bi(III) compounds | Enables reaction under milder conditions with good yields. | nih.gov |

| Amidation | Metal Catalyst | TiCl₄, Cu/CuO, Pd complexes | Facilitates direct amidation or cross-coupling, enhancing rate and yield. | diva-portal.orgresearchgate.net |

| C-S Bond Formation | Photoredox Catalyst | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ | Enables radical-based synthesis at room temperature with high selectivity. | beilstein-journals.orgnih.gov |

| Oxidation | Metal Oxide | NiO, CuO | Acts as a heterogeneous catalyst for oxidative decarboxylation. | researchgate.net |

| Amidation | Enzyme (Biocatalyst) | Lipases (e.g., CAL-B) | Provides high chemoselectivity under mild, environmentally friendly conditions. | diva-portal.org |

Derivatization Strategies and Synthesis of Advanced Analogues of 4 Heptylsulfanyl Benzoic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of 4-(heptylsulfanyl)benzoic acid is a prime site for derivatization, readily converted into a variety of esters and amides. These reactions are fundamental in medicinal chemistry and materials science for modifying a compound's solubility, polarity, and biological interactions.

Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, are applicable. More advanced techniques provide milder conditions and broader substrate scope. For instance, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, facilitating its reaction with alcohols. nih.gov Another common strategy involves the conversion of the benzoic acid to its more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. semanticscholar.org

Amide synthesis follows similar principles. The activated carboxylic acid intermediates (e.g., acyl chlorides or species formed with coupling agents) react readily with primary or secondary amines to form the corresponding benzamides. nih.govsemanticscholar.org For example, the synthesis of 2-(4-(heptylsulfanyl)benzamido)benzoic acid, an amide derivative, has been reported. This was achieved by first preparing this compound from p-sulfanylbenzoic acid and 1-bromoheptane (B155011). The resulting acid was then converted to its acid chloride using thionyl chloride, which was subsequently reacted with the tert-butyl ester of anthranilic acid. The final step involved the hydrolysis of the ester group to yield the target amide. researchgate.netucj.org.ua This multi-step process highlights a common pathway for creating complex amide structures from the basic this compound core. researchgate.netucj.org.uagrafiati.com

The choice of coupling reagent and reaction conditions can be optimized to accommodate sensitive functional groups on either the benzoic acid or the incoming alcohol/amine. nih.gov

Table 1: Selected Methods for Ester and Amide Synthesis

| Derivative Type | Reagents and Conditions | Description |

|---|---|---|

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Fischer-Speier esterification; a classic equilibrium-driven process. |

| Alcohol, DCC or EDC, DMAP (cat.) | Carbodiimide coupling; forms an activated O-acylisourea intermediate under mild conditions. nih.gov | |

| 1. SOCl₂ or (COCl)₂; 2. Alcohol, Base (e.g., Pyridine) | Acyl Chloride Formation; a highly reactive intermediate suitable for sterically hindered alcohols. semanticscholar.org | |

| Amides | Amine, DCC or EDC, DMAP (cat.) | Carbodiimide coupling; widely used in peptide synthesis and for creating various amides. nih.gov |

| 1. SOCl₂; 2. Amine, Base | Acyl Chloride Formation; a robust method for reacting with a wide range of amines. researchgate.netucj.org.ua |

Chemical Modifications of the Heptyl Chain

While the carboxylic acid and aromatic ring are common sites for modification, the heptyl chain also offers opportunities for derivatization, primarily through oxidation reactions. These modifications can introduce new functional groups, altering the lipophilicity and metabolic profile of the parent molecule.

Research into the enzymatic oxidation of 4-alkylbenzoic acids provides significant insight into potential transformations of the heptyl group. Studies using the enzyme Cytochrome P450 (CYP199A4) have shown that 4-n-heptylbenzoic acid can be efficiently oxidized. nih.gov The oxidation can occur at various positions along the alkyl chain, leading to a mixture of hydroxylated products and, in some cases, desaturated (alkene) derivatives.

For longer alkyl chains like heptyl, oxidation is observed at the benzylic (α-carbon) position as well as other carbons along the chain (β, γ, etc.). Specifically for 4-n-butylbenzoic acid, a close analogue, oxidation by CYP199A4 resulted in hydroxylation at the benzylic position and desaturation to form an alkene. nih.gov It is expected that this compound would undergo similar transformations, where enzymatic or chemical oxidation could introduce hydroxyl groups at various points on the heptyl chain. The sulfur atom's presence might influence the regioselectivity of such oxidations compared to a simple alkyl chain.

Table 2: Potential Oxidative Modifications of the Heptyl Chain

| Modification Type | Potential Product | Description |

|---|---|---|

| Hydroxylation | 4-((hydroxyheptyl)sulfanyl)benzoic acids | Introduction of one or more -OH groups at various positions on the heptyl chain. |

| Desaturation | 4-((heptenyl)sulfanyl)benzoic acids | Formation of a carbon-carbon double bond within the heptyl chain. nih.gov |

| Further Oxidation | 4-((oxoheptyl)sulfanyl)benzoic acids | Oxidation of a secondary alcohol to a ketone. |

Heterocyclic Annulation and Cyclization Reactions Utilizing the Benzoic Acid Core

The benzoic acid core of this compound serves as a versatile starting point for the construction of fused heterocyclic systems. Through multi-step synthetic sequences, the carboxyl group can be transformed into a reactive intermediate that participates in cyclization reactions to form a variety of heterocyclic scaffolds.

A common strategy involves converting the carboxylic acid into its corresponding acid hydrazide by reacting it with hydrazine (B178648) hydrate. This hydrazide derivative is a key building block for several five-membered heterocycles. For example, reacting the acid hydrazide with a substituted isothiocyanate can lead to a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization under acidic or basic conditions to yield 1,3,4-thiadiazoles or 1,2,4-triazoles, respectively. researchgate.net